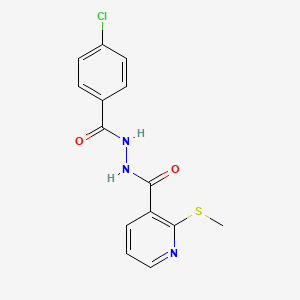

N'-(4-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide

Description

Properties

IUPAC Name |

N'-(4-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2S/c1-21-14-11(3-2-8-16-14)13(20)18-17-12(19)9-4-6-10(15)7-5-9/h2-8H,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHXWNATZDSSCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(4-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound has the following molecular formula: . Its structure features a pyridine ring substituted with a chlorobenzoyl group and a methylthio group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl hydrazine with 2-methylsulfanylpyridine-3-carboxylic acid derivatives. The reaction conditions often include heating in an organic solvent, which facilitates the formation of the hydrazide linkage.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds similar to this compound. For example, derivatives containing the hydrazide functional group have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Similar Hydrazides | Escherichia coli | 18 |

Anticancer Activity

Research has also indicated that hydrazone derivatives exhibit anticancer properties. For instance, this compound has been tested against various cancer cell lines, showing cytotoxic effects that may be attributed to apoptosis induction and cell cycle arrest.

In a study involving human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of approximately 25 µM, indicating significant potency compared to standard chemotherapeutic agents.

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Induction of Oxidative Stress : The presence of electron-withdrawing groups like chlorine may enhance the compound's ability to generate reactive oxygen species (ROS), leading to cellular damage.

- Interaction with DNA : Some studies suggest that hydrazone derivatives can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various hydrazides, including N'-(4-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide, against clinical isolates. The results indicated a notable zone of inhibition against resistant strains, suggesting potential for development as a new antibiotic agent.

- Cytotoxicity Assays : In vitro assays on MCF-7 cells revealed that treatment with N'-(4-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide led to a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy.

Comparison with Similar Compounds

Core Heterocycle Variations

Naphthyridine-Based Analogs (NF1–NF4, Table 1, ): Compounds such as N'-(4-Chlorobenzoyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide (NF3) share the 4-chlorobenzoyl hydrazide moiety but replace the pyridine core with a 1,8-naphthyridine system. The naphthyridine core introduces additional nitrogen atoms, altering electronic distribution and hydrogen-bonding capabilities. This structural difference may enhance interactions with biological targets, as seen in pesticidal nanoformulations .

Pyrazole Derivatives (): For example, 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide (634896-09-6) replaces pyridine with a pyrazole ring.

Substituent Modifications

Sulfanyl Group Variations:

- Quinolinylsulfanyl (): N'-(4-Chlorobenzoyl)-2-(quinolin-2-ylsulfanyl)acetohydrazide incorporates a larger aromatic system (quinoline), which may enhance intercalation with DNA or proteins but reduce solubility due to increased hydrophobicity .

Chlorobenzoyl Positional Isomers:

- 4-Chlorobenzoyl (Target Compound): The para-substitution on the benzoyl group optimizes steric accessibility for target binding.

Solubility and Stability

- The methylsulfanyl group in the target compound likely improves lipid solubility compared to hydroxyl or carboxylate analogs.

- Quinolinylsulfanyl derivatives () may face stability issues due to photooxidation of the extended aromatic system, whereas the smaller methylsulfanyl group offers greater stability .

Tabulated Comparison of Key Analogs

Q & A

Q. What are the standard synthetic routes for N'-(4-chlorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with the formation of the pyridine-3-carbohydrazide core. Key steps include:

- Hydrazide coupling : Reacting 2-methylsulfanylpyridine-3-carboxylic acid with 4-chlorobenzoyl chloride under anhydrous conditions (e.g., THF, DMF) with a base like triethylamine .

- Intermediate purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is used to isolate intermediates.

- Characterization : Confirm intermediates via H/C NMR (e.g., δ 8.2–8.5 ppm for pyridine protons) and LC-MS (e.g., [M+H] at m/z 350–360) .

Q. What spectroscopic techniques are critical for validating the final compound’s structure?

- NMR spectroscopy : Key signals include the hydrazide NH proton (δ 10.5–11.0 ppm, broad singlet) and aromatic protons from the 4-chlorobenzoyl group (δ 7.4–7.8 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragmentation patterns.

- IR spectroscopy : Stretching vibrations for C=O (1650–1680 cm) and N–H (3200–3350 cm) .

Q. How is purity assessed during synthesis, and what thresholds are acceptable for biological testing?

- HPLC/GC analysis : Purity ≥95% (using C18 columns, acetonitrile/water mobile phase).

- Melting point consistency : Deviation ≤2°C from literature values (e.g., 180–185°C) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

- Single-crystal X-ray diffraction (SHELXL/SHELXS) provides precise bond angles (e.g., C–S–C ~105°) and torsional parameters. For example, the thioether moiety (2-methylsulfanyl) may exhibit rotational flexibility, which impacts biological activity .

- Validation : Use PLATON/CHECKCIF to validate structural models against crystallographic databases (e.g., CCDC) .

Q. What methodologies address solubility challenges in pharmacokinetic studies?

Q. How can molecular docking predict interactions with biological targets?

Q. What are the best practices for reconciling contradictory bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.